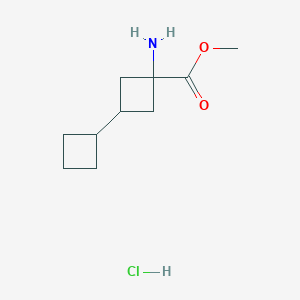
Ethyl 1-(3-formylpyridin-2-yl)piperidine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-(3-formylpyridin-2-yl)piperidine-4-carboxylate is a chemical compound with the CAS Number: 886361-48-4 . It has a molecular weight of 262.31 . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is1S/C14H18N2O3/c1-2-19-14(18)11-5-8-16(9-6-11)13-12(10-17)4-3-7-15-13/h3-4,7,10-11H,2,5-6,8-9H2,1H3 . This indicates the molecular structure of the compound. Physical and Chemical Properties Analysis
The compound has a molecular weight of 262.31 . It is in liquid form . The InChI code provides information about its molecular structure .Aplicaciones Científicas De Investigación
Synthesis and Biological Properties
Researchers have synthesized various piperidine-substituted derivatives, focusing on their synthesis methods, chemical properties, and potential biological applications. For instance, one study detailed the synthesis of new piperidine substituted benzothiazole derivatives, starting from ethyl 2-aminobenzo[d]thiazole-6-carboxylate. These compounds were analyzed for their photoluminescence spectra and evaluated for antibacterial and antifungal activities, showing promising results in some derivatives (Shafi, Rajesh, & Senthilkumar, 2021).
Anticancer Agents
The development of anticancer agents has been a significant focus, with researchers synthesizing piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids. These compounds underwent rigorous evaluation for their anticancer potential, with some showing strong activity relative to standard drugs (Rehman et al., 2018).
Antimicrobial Activities
Several studies have synthesized novel compounds to evaluate their antimicrobial potential. For example, novel ethyl 2-oxo-2H-selenopyrano[2,3-b]quinoline-3-carboxylates were synthesized and showed promising antimicrobial activities against various strains (Nandeshwarappa, Chandrashekharappa, & Sadashiv, 2020).
Chemical Kinetics and Mechanisms
The elimination kinetics and mechanisms of related compounds have been studied to understand their stability and reactivity under different conditions. These studies provide insights into the compounds' behavior, aiding in the development of more stable and effective derivatives (Monsalve et al., 2006).
Allosteric Modulation of Receptors
Research has also explored the allosteric modulation of receptors by novel compounds, investigating their potential as modulators of receptor activity. This includes studies on the cannabinoid CB1 receptor, highlighting the compounds' effects on agonist affinity and receptor function (Price et al., 2005).
Safety and Hazards
Propiedades
IUPAC Name |
ethyl 1-(3-formylpyridin-2-yl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-2-19-14(18)11-5-8-16(9-6-11)13-12(10-17)4-3-7-15-13/h3-4,7,10-11H,2,5-6,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTDVMWNLFAJSAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=C(C=CC=N2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[5-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-3-yl}methyl)-1,2,4-oxadiazol-3-yl]pyrazine](/img/structure/B2637796.png)
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methylbenzamide](/img/structure/B2637797.png)

![N-(4-bromophenyl)-2-[(3-oxo-4-phenyl-3,4-dihydropyrazin-2-yl)sulfanyl]acetamide](/img/structure/B2637801.png)
![5-chloro-1,3-dimethyl-4-[(E)-2-phenylethenyl]-1H-pyrazole](/img/structure/B2637803.png)
![5-[(4-Methoxyphenyl)sulfamoyl]-2-methylbenzoic acid](/img/structure/B2637805.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-5-methylisoxazole-4-carboxamide](/img/structure/B2637806.png)
![2-(3-(benzylsulfonyl)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2637808.png)
![Methyl (E)-4-[methyl-[[4-(1,2,4-triazol-1-ylmethyl)phenyl]methyl]amino]-4-oxobut-2-enoate](/img/structure/B2637810.png)





